Cas no 110874-83-4 (6-Octenoic acid,3-oxo-, methyl ester)

6-Octenoic acid, 3-oxo-, methyl ester is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated ketone functionality and ester group. This compound is particularly valuable in the preparation of fragrances, flavoring agents, and pharmaceutical precursors due to its reactive carbonyl and olefinic moieties. Its structural features enable participation in Michael additions, cyclizations, and other condensation reactions, making it useful for constructing complex molecular frameworks. The methyl ester group enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is typically handled under controlled conditions due to its potential reactivity, ensuring optimal performance in fine chemical synthesis.
6-Octenoic acid,3-oxo-, methyl ester structure
110874-83-4 structure
Product name:6-Octenoic acid,3-oxo-, methyl ester
CAS No:110874-83-4
MF:C9H14O3
MW:170.20566
CID:128999
PubChem ID:6278738

6-Octenoic acid,3-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 6-Octenoic acid,3-oxo-, methyl ester
    • METHYL 3-OXO-6-OCTENOATE
    • Methyl 3-oxo-6-octenoate,predominantly trans
    • predominantlytrans
    • METHYL 3-OXO-6-OCTENOATE, 97%, PREDOMINA NTLY TRANS
    • J-002486
    • Methyl 3-oxo-6-octenoate, predominantly trans, 97%
    • methyl (E)-3-oxooct-6-enoate
    • Methyl 3-oxo-6-octenoate, predominantly trans
    • starbld0003795
    • KEFBZRDCTCSBIN-ONEGZZNKSA-N
    • 110874-83-4
    • (E)-3-oxo-6-octenoic acid methyl ester
    • 62344-14-3
    • DB-187585
    • Inchi: InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3/b4-3+
    • InChI Key: KEFBZRDCTCSBIN-ONEGZZNKSA-N
    • SMILES: C/C=C/CCC(CC(OC)=O)=O

Computed Properties

  • Exact Mass: 170.09400
  • Monoisotopic Mass: 170.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.2
  • Tautomer Count: 5
  • Topological Polar Surface Area: 43.4

Experimental Properties

  • Color/Form: liquid
  • Density: 0.991 g/mL at 25 °C(lit.)
  • Boiling Point: 118 °C15 mm Hg(lit.)
  • Flash Point: 221 °F
  • Refractive Index: n20/D 1.451(lit.)
  • PSA: 43.37000
  • LogP: 1.47490
  • Solubility: Not determined

6-Octenoic acid,3-oxo-, methyl ester Security Information

  • WGK Germany:3

6-Octenoic acid,3-oxo-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-228530-1g
Methyl 3-oxo-6-octenoate, predominantly trans,
110874-83-4
1g
¥2933.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-228530-1 g
Methyl 3-oxo-6-octenoate, predominantly trans,
110874-83-4
1g
¥2,933.00 2023-07-10

6-Octenoic acid,3-oxo-, methyl ester Related Literature

Additional information on 6-Octenoic acid,3-oxo-, methyl ester

Introduction to 6-Octenoic acid,3-oxo-, methyl ester (CAS No. 110874-83-4)

6-Octenoic acid,3-oxo-, methyl ester, with the chemical formula C10H14O3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 110874-83-4, is a derivative of octanoic acid featuring a conjugated enone system and an ester functional group. Its unique structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 6-Octenoic acid,3-oxo-, methyl ester consists of a linear chain with a double bond at the sixth carbon atom and a carbonyl group at the third carbon atom. The presence of these functional groups imparts distinct reactivity and biological activity, making it a subject of interest for researchers exploring novel synthetic pathways and pharmacological targets. The ester group, in particular, enhances solubility in organic solvents while allowing for further modifications through hydrolysis or transesterification reactions.

In recent years, the study of unsaturated carboxylic acid esters has expanded due to their role in natural product synthesis and drug development. Specifically, compounds with conjugated enone systems, such as 6-Octenoic acid,3-oxo-, methyl ester, have been investigated for their potential to act as precursors in the synthesis of bioactive molecules. For instance, research has demonstrated that derivatives of this compound can be utilized in the preparation of non-proteinogenic amino acids, which are essential for constructing peptidomimetics with therapeutic properties.

The pharmacological relevance of 6-Octenoic acid,3-oxo-, methyl ester has been explored in several contexts. One notable area is its application as a building block in the synthesis of anti-inflammatory agents. Studies have shown that structurally related compounds can modulate inflammatory pathways by interacting with specific enzymatic targets. The enone moiety in 6-Octenoic acid,3-oxo-, methyl ester is particularly noteworthy, as it can engage with biological systems through π-stacking interactions or as a substrate for enzymes involved in lipid metabolism.

Additionally, the compound has shown promise in the development of antimicrobial agents. The conjugated double bond and carbonyl group provide a scaffold that can be modified to enhance binding affinity to bacterial enzymes or membrane components. Recent computational studies have predicted that derivatives of 6-Octenoic acid,3-oxo-, methyl ester could exhibit activity against multidrug-resistant strains by disrupting essential metabolic processes.

The synthetic utility of 6-Octenoic acid,3-oxo-, methyl ester extends beyond pharmaceutical applications. It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through cross-coupling reactions or ring-closing metathesis. For example, researchers have employed this compound to synthesize macrocyclic lactones, which are known for their diverse biological activities ranging from antifungal to insecticidal properties.

The industrial relevance of this compound is further underscored by its role in fine chemical manufacturing. Its stability under various reaction conditions and compatibility with multiple synthetic methodologies make it an attractive choice for large-scale production processes. Companies specializing in specialty chemicals have incorporated 6-Octenoic acid,3-oxo-, methyl ester into their portfolios due to its adaptability in producing high-value-added products.

In conclusion, 6-Octenoic acid,3-oxo-, methyl ester (CAS No. 110874-83-4) represents a fascinating compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse biological activities and synthetic transformations, positioning it as a key player in ongoing scientific endeavors. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further.

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